molecular formula C7H14N2O2 B121544 (4-Methyl-piperazin-1-yl)-acetic acid CAS No. 54699-92-2

(4-Methyl-piperazin-1-yl)-acetic acid

Cat. No. B121544
Key on ui cas rn: 54699-92-2
M. Wt: 158.2 g/mol
InChI Key: JCXZKUZXVQKENT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06479519B1

Procedure details

A mixture of 1-methylpiperazine (10.7 g), benzylbromoacetate (24 g), triethylamine (28 ml) and dichloromethane (100 ml) was stirred at ambient temperature for 4 hours. The reaction was concentrated to dryness, taken up in tetrahydrofuran (100 ml), filtered, and the filtrate evaporated to dryness. The residue was taken up in methanol (100 ml), treated with aqueous sodium hydroxide solution (100 ml, 1M) and stirred at reflux for 24 hours. The reaction was concentrated to dryness, diluted with water (100 ml) and then acidified to pH6.0 by addition of concentrated hydrochloric acid. The mixture was evaporated.. A portion of the resulting brown oil (2.0 g) was taken up in water (100 ml), treated with Dowex 50WX8 resin (80 g) and stirred at ambient temperature for 10 minutes. The mixture was filtered and the resin washed with water until the washings were neutral. The resin was then stirred with 2.0M aqueous ammonia (3×100 ml) for 5 minutes and filtered. The combined ammonia washings were concentrated to leave the title compound as a white waxy solid (0.8 g).
Quantity
10.7 g
Type
reactant
Reaction Step One
Name
benzylbromoacetate
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.C([CH:15](Br)[C:16]([O-:18])=[O:17])C1C=CC=CC=1.C(N(CC)CC)C>ClCCl>[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH2:15][C:16]([OH:18])=[O:17])[CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
10.7 g
Type
reactant
Smiles
CN1CCNCC1
Name
benzylbromoacetate
Quantity
24 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C(C(=O)[O-])Br
Name
Quantity
28 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated to dryness
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to dryness
ADDITION
Type
ADDITION
Details
treated with aqueous sodium hydroxide solution (100 ml, 1M)
STIRRING
Type
STIRRING
Details
stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 hours
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated to dryness
ADDITION
Type
ADDITION
Details
diluted with water (100 ml)
ADDITION
Type
ADDITION
Details
acidified to pH6.0 by addition of concentrated hydrochloric acid
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated
ADDITION
Type
ADDITION
Details
treated with Dowex 50WX8 resin (80 g)
STIRRING
Type
STIRRING
Details
stirred at ambient temperature for 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the resin washed with water until the washings
STIRRING
Type
STIRRING
Details
The resin was then stirred with 2.0M aqueous ammonia (3×100 ml) for 5 minutes
Duration
5 min
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The combined ammonia washings were concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CN1CCN(CC1)CC(=O)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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